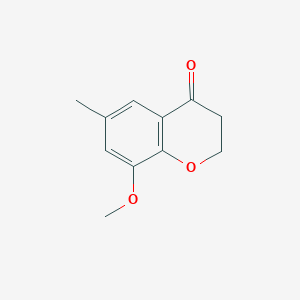![molecular formula C19H17F3N4O3S2 B2368910 N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396706-64-1](/img/structure/B2368910.png)
N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl and azetidine-3-carboxamide groups suggest that the compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfamoyl and carboxamide groups are likely to be reactive and could undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of related sulfonamide compounds, which share structural similarities with N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, often involves complex chemical processes. For instance, the total synthesis of thiopeptide antibiotics, which are known for their activity against MRSA and malaria, uses a biosynthesis-inspired hetero-Diels-Alder route. This approach involves the hetero-Diels-Alder reaction of serine-derived 1-ethoxy-2-azadienes with N-acetylenamines under microwave irradiation, leading to the formation of 2,3,6-trisubstituted pyridines. These thiazole building blocks are crucial for constructing the antibiotic's structure (Hughes et al., 2005).
Antimicrobial Activities
Sulfonamide Schiff bases, including those with structures related to N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, have been synthesized and characterized for their potential antimicrobial properties. These compounds are designed to act as bidentate ligands, coordinating via phenolic oxygen and azomethine nitrogen. Their structural and bonding modes are established through spectral methods, and they have shown excellent cytotoxic activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).
Anticancer Potential
The investigation of sulfonamide compounds for their anticancer activities is a significant area of research. For example, sulfamoyl azides, derived from secondary amines and a novel sulfonyl azide transfer agent, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These compounds serve as progenitors of rhodium azavinyl carbenes, which have versatile reactivity and have shown potential in asymmetric addition to olefins. Such processes underline the importance of sulfonamide derivatives in developing new anticancer strategies (Culhane & Fokin, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-2-1-3-15-16(14)25-18(30-15)26-9-12(10-26)17(27)24-8-11-4-6-13(7-5-11)31(23,28)29/h1-7,12H,8-10H2,(H,24,27)(H2,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXSCWYFRXEBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

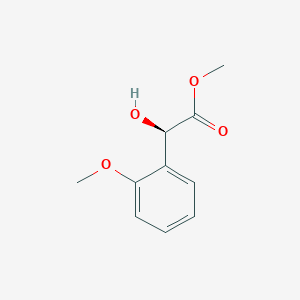
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
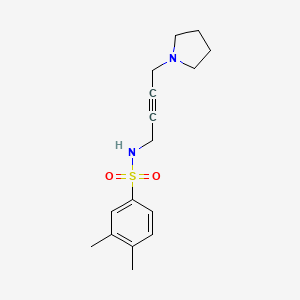
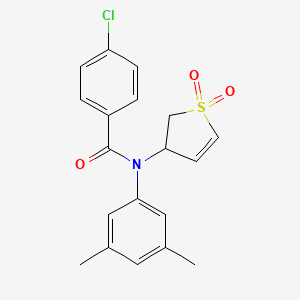
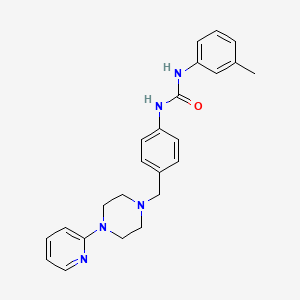
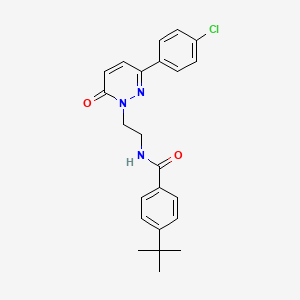
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
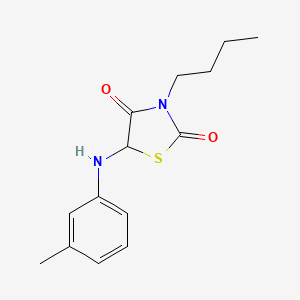

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
